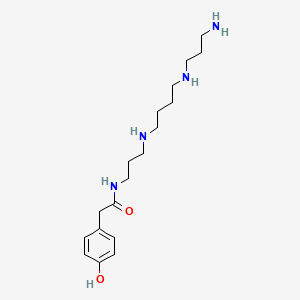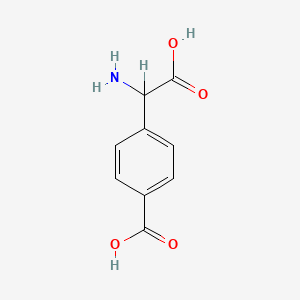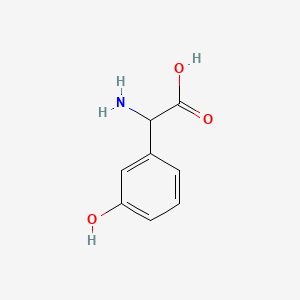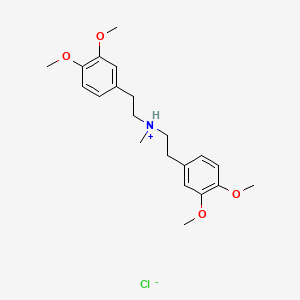
GPi 688
描述
GPi 688 is a potent and orally active inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism. This compound has shown significant potential in inhibiting glucagon-mediated hyperglycemia, making it a valuable tool in diabetes research .
科学研究应用
GPi 688 在科学研究中具有广泛的应用:
化学: 用于研究糖原磷酸化酶的抑制及其对糖原代谢的影响。
生物学: 有助于了解糖原磷酸化酶在细胞过程中的作用。
医学: 治疗高血糖症和糖尿病的潜在治疗剂。
工业: 用于开发靶向糖原代谢的新药
作用机制
GPi 688 通过结合糖原磷酸化酶的吲哚位点发挥作用,抑制其活性。这种抑制阻止糖原分解成葡萄糖,从而降低血液中的葡萄糖水平。 分子靶标包括人肝糖原磷酸化酶、小鼠肝糖原磷酸化酶和人骨骼肌糖原磷酸化酶 .
类似化合物:
CP-91149: 另一种具有类似抑制活性的糖原磷酸化酶抑制剂。
BAY U6751: 以其强大的糖原磷酸化酶抑制活性而闻名。
This compound 的独特性: this compound 由于其高效力和口服生物利用度而脱颖而出。 它在极低浓度下抑制糖原磷酸化酶的能力使其成为研究和潜在治疗应用中的一种有价值的工具 .
生化分析
Biochemical Properties
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . This interaction is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Cellular Effects
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block lipid droplet formation in specific cell lines, indicating its potential role in regulating lipid metabolism .
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lipid droplet formation by binding to specific targets within the cell, thereby preventing the accumulation of lipids . This inhibition is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that its inhibitory effects on lipid droplet formation are sustained over a specific period, indicating its stability under experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits lipid droplet formation without causing significant adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, thereby influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and effectiveness in inhibiting lipid droplet formation .
准备方法
合成路线和反应条件: GPi 688 的合成涉及多个步骤,从合适的吲哚衍生物开始。关键步骤包括:
吲哚核的形成: 这是通过环化反应实现的。
功能化: 在吲哚核上引入各种官能团,以增强其抑制活性。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,确保该化合物满足研究目的所需的标准 .
反应类型:
氧化: this compound 可以进行氧化反应,特别是在吲哚核处。
还原: 还原反应可以改变连接到吲哚核上的官能团。
常用试剂和条件:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂
相似化合物的比较
CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory activity.
BAY U6751: Known for its potent inhibition of glycogen phosphorylase.
DAB: A compound with a different mechanism but similar effects on glycogen metabolism
Uniqueness of GPi 688: this compound stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)






